molecular formula C15H20FN3 B1439526 {5-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]pentyl}(methyl)amine CAS No. 1268829-73-7

{5-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]pentyl}(methyl)amine

Cat. No.: B1439526
CAS No.: 1268829-73-7
M. Wt: 261.34 g/mol
InChI Key: MSXJPEDQDWULSW-UHFFFAOYSA-N
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Description

{5-[3-(3-Fluorophenyl)-1H-pyrazol-5-yl]pentyl}(methyl)amine is a pyrazole derivative featuring a 3-fluorophenyl substituent at the pyrazole C3 position, a pentyl chain at C5, and a methylamine group.

Properties

IUPAC Name

5-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]-N-methylpentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN3/c1-17-9-4-2-3-8-14-11-15(19-18-14)12-6-5-7-13(16)10-12/h5-7,10-11,17H,2-4,8-9H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXJPEDQDWULSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCCCC1=CC(=NN1)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound {5-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]pentyl}(methyl)amine is a member of the pyrazole family, which has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological effects, including anti-inflammatory, analgesic, and anticancer properties. This article reviews the biological activity of this specific compound, emphasizing its mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : 5-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]pentyl}(methyl)amine
  • Molecular Formula : C16H22FN3
  • CAS Number : 1193389-57-9

The biological activity of pyrazole derivatives often involves the inhibition of various enzymes and receptors. In particular, compounds like this compound may interact with:

  • Kinases : Inhibition of kinases such as p38 MAPK has been documented in related pyrazole compounds, leading to reduced inflammation and tumor growth .
  • Fibroblast Growth Factor Receptors (FGFRs) : Similar structures have shown selective inhibition of FGFRs, which are critical in cancer progression .

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds structurally related to this compound have demonstrated significant cytotoxicity against various cancer cell lines. This activity is often attributed to their ability to induce apoptosis and inhibit cell proliferation.

StudyCompoundCancer Cell LineIC50 (µM)
8 (CH5183284/Debio 1347)FGFR-altered cells0.9
RO3201195Tumor xenografts0.5

Anti-inflammatory Activity

In addition to antitumor effects, pyrazole derivatives are recognized for their anti-inflammatory properties. The inhibition of p38 MAPK pathways is particularly relevant here, as it plays a crucial role in inflammatory responses.

Case Studies

  • In Vitro Studies : A study investigating the effects of a related pyrazole compound on cancer cell lines revealed that it significantly inhibited cell growth and induced apoptosis at concentrations as low as 0.5 µM .
  • Animal Models : In vivo studies using xenograft models demonstrated that compounds similar to this compound could reduce tumor size by more than 50% compared to controls .

Scientific Research Applications

Overview

{5-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]pentyl}(methyl)amine is a pyrazole derivative that has garnered attention in scientific research due to its potential biological activities. This compound is recognized for its pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article explores the various applications of this compound in scientific research, supported by case studies and data.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Kinase Inhibition : The compound has been shown to inhibit kinases such as p38 MAPK, which plays a crucial role in inflammatory responses and tumor growth reduction .
  • Fibroblast Growth Factor Receptors (FGFRs) : Similar pyrazole structures have demonstrated selective inhibition of FGFRs, which are implicated in cancer progression.

Anticancer Research

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, compounds with similar structures have shown significant growth inhibition against various cancer cell lines, including:

  • SNB-19
  • OVCAR-8
  • NCI-H40

These studies report percent growth inhibitions ranging from 51.88% to 86.61% depending on the specific cell line tested .

Anti-inflammatory Studies

The compound's ability to inhibit p38 MAPK suggests its potential use in treating inflammatory diseases. Related pyrazole compounds have been evaluated for their anti-inflammatory properties in preclinical models, demonstrating efficacy in reducing inflammation markers .

Neurological Research

Emerging research indicates that pyrazole derivatives may also play a role in neurological disorders. Their ability to modulate neurotransmitter systems and reduce neuroinflammation positions them as candidates for further investigation in conditions such as Alzheimer's disease and other neurodegenerative disorders.

Case Study 1: Anticancer Activity

A study published in the ACS Omega journal investigated the synthesis and anticancer properties of similar pyrazole compounds. The findings indicated that specific derivatives exhibited significant cytotoxicity against multiple cancer cell lines, suggesting a promising avenue for drug development targeting malignancies .

Case Study 2: Inhibition of Inflammatory Pathways

Research focusing on the inhibition of p38 MAPK by pyrazole derivatives demonstrated that these compounds could effectively reduce pro-inflammatory cytokines in vitro. This study supports the potential therapeutic applications of this compound in inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

Fluorophenyl vs. Other Aryl Groups
  • 3-(3-Chlorophenyl)-1H-pyrazol-5-amine (MK14) :

    • Replacing fluorine with chlorine introduces a heavier halogen, increasing molecular weight (MW: ~212.6 vs. ~215.2 for fluorophenyl analog) and altering electronic effects. Chlorine’s stronger electron-withdrawing nature may enhance binding to hydrophobic pockets in targets like kinases .
    • Example: MK14 (C₉H₈ClN₃) is reported in synthetic studies but lacks explicit biological data .
  • For example, 3-methyl-1-phenyl-1H-pyrazol-5-amine (C₁₀H₁₁N₃) is a simpler analog with applications in chemical synthesis .
Alkyl Chain Modifications
  • {3-[3-(3-Fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine: Shorter propyl chain (C₃ vs. pentyl C₅) reduces lipophilicity (LogP estimated ~2.1 vs. This compound (C₁₃H₁₆FN₃, MW: 233.28) is commercially available but lacks reported bioactivity . Structural CAS 1232136-36-5; storage at room temperature indicates stability .
  • Ethyl({[5-(4-ethylpiperazin-1-yl)-1-(3-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methyl})[(1-methyl-1H-pyrrol-2-yl)methyl]amine (V003-9966) :

    • Incorporation of a piperazine-pyrrole system introduces hydrogen-bonding and π-stacking capabilities. The extended structure (MW: ~500) may target kinases or GPCRs, as seen in related imidazo-pyridazine derivatives .

Functional Group Comparisons

Amine vs. Carboxamide Derivatives
  • N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-fluorophenyl)-5-p-tolyl-1H-pyrazole-3-carboxamide (6b): Replacement of the methylamine with a carboxamide group (C₃₀H₃₂FN₃O₂, MW: 485.25) enhances hydrogen-bond donor/acceptor capacity, likely improving target engagement in enzymes like cyclooxygenase or proteases .
  • Such analogs are explored in antimicrobial or anticancer research .

Preparation Methods

General Synthetic Strategy

The synthesis of {5-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]pentyl}(methyl)amine typically follows a convergent approach involving:

  • Formation of the 3-(3-fluorophenyl)-1H-pyrazole core.
  • Introduction of the pentyl chain at the 5-position of the pyrazole ring.
  • Functionalization of the terminal pentyl group with a methylamine moiety.

This strategy leverages well-established pyrazole synthesis techniques and subsequent alkylation or amination steps.

Preparation of the Pyrazole Core

The pyrazole ring substituted with a 3-fluorophenyl group at the 3-position is commonly synthesized by condensation reactions involving hydrazine derivatives and fluorophenyl ketones or equivalents.

  • A typical route involves reacting 1-(3-fluorophenyl)ethan-1-one with hydrazine hydrate under controlled conditions to yield the 3-(3-fluorophenyl)-1H-pyrazole intermediate.
  • Reaction conditions generally include reflux in ethanol or other suitable solvents, with reaction times ranging from several hours to overnight.

Introduction of the Pentyl Side Chain

The pentyl chain is attached at the 5-position of the pyrazole ring, often via nucleophilic substitution or cross-coupling reactions.

  • Alkylation of the pyrazole nitrogen or carbon at the 5-position with a suitable pentyl halide or pentyl derivative is performed.
  • Bases such as potassium carbonate or cesium carbonate are used to deprotonate the pyrazole and facilitate substitution.
  • Solvents like dimethylformamide (DMF) are preferred due to their polarity and ability to dissolve both reactants and bases.
  • Reaction temperatures range from ambient (20 °C) to elevated temperatures (up to 130 °C) depending on the reactivity of the alkylating agent.

Methylamine Functionalization

The final step involves converting the terminal functional group of the pentyl chain to a methylamine moiety.

  • This can be achieved by reductive amination or nucleophilic substitution using methylamine or methylamine equivalents.
  • Reductive amination involves reacting the aldehyde or ketone derivative of the pentyl chain with methylamine in the presence of reducing agents like sodium cyanoborohydride or borane complexes.
  • Alternatively, substitution of a leaving group (e.g., halide or tosylate) on the pentyl chain with methylamine under basic conditions is employed.
  • Reaction conditions typically include mild heating (20–60 °C) and solvents such as tetrahydrofuran (THF) or methanol.

Representative Reaction Conditions and Reagents

Step Reagents/Conditions Solvent(s) Temperature Notes
Pyrazole core formation 1-(3-fluorophenyl)ethan-1-one + hydrazine hydrate Ethanol Reflux (~78 °C) Hydrazinolysis to form pyrazole ring
Pentyl chain attachment Pentyl halide + pyrazole + base (K2CO3, Cs2CO3) DMF 20–130 °C Alkylation at 5-position of pyrazole
Methylamine introduction Methylamine + aldehyde/ketone + reducing agent (BH3-Me2S) THF, MeOH 0–60 °C Reductive amination or nucleophilic substitution

Detailed Research Findings

  • Yield and Purity : Overall yields of key intermediates and final products are reported to be above 50%, with purity typically exceeding 95% after purification.
  • Bases and Solvents : Potassium carbonate and cesium carbonate are preferred bases for alkylation steps, while sodium hydroxide or potassium hydroxide are used for hydrolysis or amination steps. DMF is favored for its solvent properties in alkylation reactions.
  • Reaction Monitoring and Purification : Reaction progress is monitored by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Final products are purified by silica gel chromatography or preparative HPLC to achieve high purity.
  • Safety and Handling : Avoidance of lacrymatory intermediates such as halomethyl pyrazines is noted as an advantage in some synthetic routes.

Comparative Table of Preparation Methods

Method Aspect Reference (Patent) Reference (Research Article) Reference (Synthetic Procedures)
Pyrazole Core Synthesis Halogenated pyrazine intermediates, hydrazinolysis Condensation of fluorophenyl ketones + hydrazine Hydrazine-mediated pyrazole formation
Alkylation Strategy Alkylation with pentyl halides, bases K2CO3, Cs2CO3 S-alkylation of heterocyclic thiols Pd-catalyzed cross-coupling for aryl substitution
Amination Step Hydrolysis and amination with methylamine under basic/acidic conditions Stepwise alkylation and amination Reductive amination using BH3-Me2S
Reaction Conditions 20–130 °C, atmospheric pressure, DMF solvent Stepwise, mild heating 0–60 °C, various solvents
Yield and Purity >50% yield, >95% purity Confirmed by IR, NMR, HPLC-MS Purified by silica gel chromatography, prep-HPLC

Summary and Recommendations

The preparation of this compound is best achieved through a multi-step synthetic route involving:

  • Formation of the 3-(3-fluorophenyl)pyrazole core via hydrazine condensation.
  • Alkylation at the 5-position with a pentyl chain using pentyl halides and carbonate bases in DMF.
  • Final methylamine introduction by reductive amination or nucleophilic substitution under mild conditions.

This approach balances yield, purity, and operational safety by avoiding hazardous intermediates and employing well-established organic synthesis techniques. The use of potassium or cesium carbonate bases and DMF solvent is advantageous for alkylation steps, while reductive amination with borane complexes ensures efficient methylamine installation.

Q & A

Q. What synthetic strategies are effective for preparing {5-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]pentyl}(methyl)amine?

Methodological Answer: Multi-step synthesis routes often begin with fluorophenyl-substituted precursors. Key steps include:

  • Condensation reactions to form the pyrazole core (e.g., using 1,5-diarylpyrazole templates as in ).
  • Alkylation of the pentyl chain with methylamine, ensuring regioselectivity via protecting groups (e.g., tert-butyl carbamates in ).
  • Purification via column chromatography or recrystallization, validated by TLC and NMR. Challenges include minimizing side reactions during fluorophenyl incorporation.

Q. Which spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • ¹H/¹³C NMR : Identify methylamine protons (δ ~2.3 ppm), fluorophenyl aromatic signals (δ ~6.8–7.5 ppm with J-coupling), and pyrazole protons (δ ~6.0–7.0 ppm).
  • ²D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions (e.g., pentyl chain protons).
  • ¹⁹F NMR : Confirm fluorine integration and electronic environment.
  • MS (ESI/HRMS) : Validate molecular weight (e.g., [M+H]⁺ = 419.5 in ). Cross-reference with PubChem data () for consistency.

Q. How is the compound handled safely in laboratory settings?

Methodological Answer:

  • Use fume hoods for synthesis to avoid inhalation (fluorophenyl derivatives may release volatile byproducts).
  • Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation.
  • Dispose of waste via certified chemical disposal services, particularly for fluorinated byproducts ( ).

Advanced Research Questions

Q. What crystallographic methods resolve the compound’s hydrogen bonding patterns?

Methodological Answer:

  • Single-crystal X-ray diffraction : Use SHELXL ( ) for refinement. Analyze bond distances (e.g., N–H···F interactions) and angles.
  • Graph set analysis ( ): Classify hydrogen bonds into motifs (e.g., chains, rings) using software like Mercury.
  • Example: In , dihedral angles between fluorophenyl and pyrazole rings influence packing. Thermal ellipsoid plots assess atomic displacement.

Q. How can structure-activity relationship (SAR) studies enhance its biological activity?

Methodological Answer:

  • Substituent modification : Vary fluorine position (para/meta) or pentyl chain length to optimize antimicrobial activity ().
  • Computational docking : Predict binding to targets like carbonic anhydrase ( ) or kinase enzymes ().
  • QSAR modeling : Corrogate logP, polar surface area, and Hammett constants with bioassay data (e.g., IC₅₀ values in ).

Q. What advanced NMR techniques address signal overlap in complex spectra?

Methodological Answer:

  • ¹H-¹⁵N HMBC : Maps long-range coupling to nitrogen atoms, resolving pyrazole ring connectivity.
  • Selective NOESY : Identifies spatial proximity between methylamine and fluorophenyl groups.
  • Dynamic NMR : Assesses conformational flexibility in the pentyl chain at variable temperatures.

Q. How is the compound’s stability assessed under physiological conditions?

Methodological Answer:

  • pH-dependent degradation studies : Incubate in buffers (pH 2–9) and monitor via HPLC ().
  • Metabolic stability assays : Use liver microsomes to identify oxidation hotspots (e.g., methylamine group).
  • Mass spectrometry imaging (MSI) : Track distribution and degradation in tissue samples.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{5-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]pentyl}(methyl)amine
Reactant of Route 2
{5-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]pentyl}(methyl)amine

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